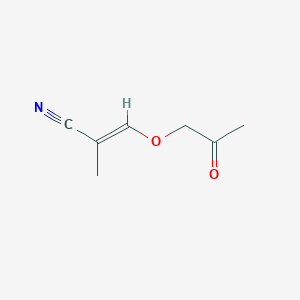
2-Methyl-3-(2-oxopropoxy)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-oxopropoxy)acrylonitrile is an organic compound with the molecular formula C7H9NO2 It is a derivative of acrylonitrile, featuring a nitrile group attached to a substituted acrylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-oxopropoxy)acrylonitrile typically involves the reaction of 2-methylacrylonitrile with an appropriate ester or ketone under controlled conditions. One common method involves the use of a base-catalyzed Michael addition reaction, where 2-methylacrylonitrile reacts with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product. Advanced techniques such as catalytic hydrogenation and solvent extraction may be employed to enhance the overall production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-oxopropoxy)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-oxopropoxy)acrylonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive nitrile group.
Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of high-performance resins and composites
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-oxopropoxy)acrylonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the acrylate moiety can participate in Michael addition reactions. These reactions enable the compound to form various derivatives with different functional groups, making it versatile for multiple applications .
Comparación Con Compuestos Similares
Similar Compounds
Acrylonitrile: A simpler nitrile compound with the formula CH2=CHCN, used in the production of plastics and synthetic fibers.
2-Acrylamido-2-methylpropane sulfonic acid: A sulfonic acid derivative used in water treatment and as a monomer in polymer synthesis.
Uniqueness
2-Methyl-3-(2-oxopropoxy)acrylonitrile is unique due to its combination of a nitrile group and a substituted acrylate, which imparts distinct reactivity and versatility. This makes it suitable for specialized applications in polymer chemistry and materials science, where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C7H9NO2 |
|---|---|
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-(2-oxopropoxy)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO2/c1-6(3-8)4-10-5-7(2)9/h4H,5H2,1-2H3/b6-4+ |
Clave InChI |
DWAOQCCSMOMRSU-GQCTYLIASA-N |
SMILES isomérico |
CC(=O)CO/C=C(\C)/C#N |
SMILES canónico |
CC(=O)COC=C(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


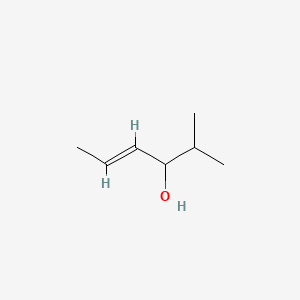
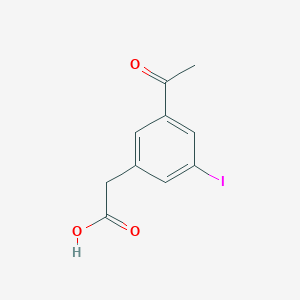


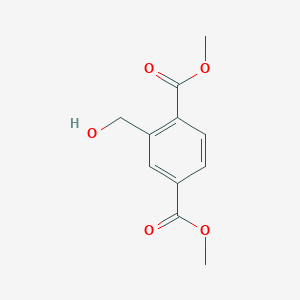
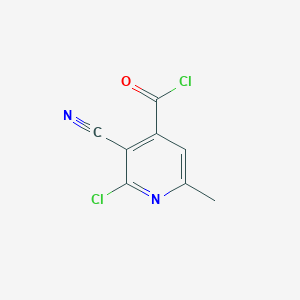

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
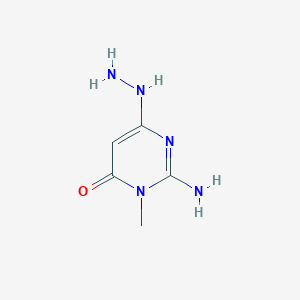

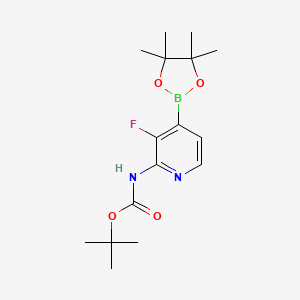
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
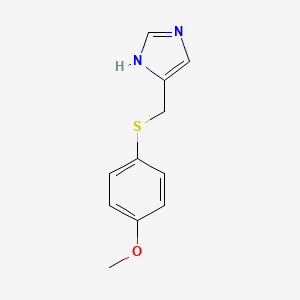
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
